Butanal, 4,4,4-trifluoro-3-oxo-
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Overview
Description
4,4,4-Trifluoro-3-oxobutanal is an organic compound with the molecular formula C₄H₃F₃O₂ It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanal structure, making it a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-oxobutanal typically involves the reaction of trifluoroacetic acid derivatives with appropriate aldehydes. One common method includes the use of trifluoroacetic anhydride and an aldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4,4,4-trifluoro-3-oxobutanal may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with 4,4,4-trifluoro-3-oxobutanal under mild conditions
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroalcohols.
Substitution: Various substituted trifluoromethyl compounds
Scientific Research Applications
4,4,4-Trifluoro-3-oxobutanal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-oxobutanal involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. Molecular targets include enzymes and receptors that interact with the trifluoromethyl group, leading to potential biological effects .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-oxobutanoic acid
- 4,4,4-Trifluoro-3-oxobutanol
- 4,4,4-Trifluoro-3-oxobutylamine
Comparison: 4,4,4-Trifluoro-3-oxobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 4,4,4-trifluoro-3-oxobutanoic acid has a carboxylic acid group, making it more acidic and less reactive in nucleophilic addition reactions. Similarly, 4,4,4-trifluoro-3-oxobutanol and 4,4,4-trifluoro-3-oxobutylamine have different functional groups that alter their chemical behavior and applications .
Properties
IUPAC Name |
4,4,4-trifluoro-3-oxobutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c5-4(6,7)3(9)1-2-8/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWIVMDYUDICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437721 |
Source
|
Record name | Butanal, 4,4,4-trifluoro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70817-53-7 |
Source
|
Record name | Butanal, 4,4,4-trifluoro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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